Trivinylethoxysilane CAS 70693-56-0 properties
Trivinylethoxysilane CAS 70693-56-0 properties
An In-depth Technical Guide to Trivinylethoxysilane (CAS 70693-56-0)
For Researchers, Scientists, and Development Professionals
Abstract
Trivinylethoxysilane (CAS 70693-56-0) is an organosilane compound featuring a central silicon atom bonded to three vinyl groups and one ethoxy group. This unique bifunctionality allows it to act as a versatile molecular bridge between inorganic materials and organic polymers. The ethoxy group can hydrolyze to form reactive silanols, which bond to inorganic substrates, while the vinyl groups can polymerize or co-polymerize with organic resins. This guide provides a comprehensive overview of its known physicochemical properties, safety information, and typical applications based on its chemical nature, supported by data on closely related vinylsilane compounds.
Chemical Identity and Structure
Trivinylethoxysilane is characterized by its distinct molecular structure, which is the foundation of its reactivity and utility.
Figure 1: Chemical structure of Trivinylethoxysilane.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | tris(ethenyl)-ethoxysilane | [1] |
| CAS Number | 70693-56-0 | [1][2] |
| Molecular Formula | C₈H₁₄OSi | [1][2] |
| Molecular Weight | 154.28 g/mol | [1][2][3] |
| Canonical SMILES | CCO--INVALID-LINK--(C=C)C=C | [1] |
| InChI | InChI=1S/C8H14OSi/c1-5-9-10(6-2,7-3)8-4/h6-8H,2-5H2,1H3 | [1] |
| InChIKey | FBGNFSBDYRZOSE-UHFFFAOYSA-N |[1] |
Physicochemical Properties
The physical and chemical properties of Trivinylethoxysilane are summarized below. These characteristics are crucial for determining appropriate handling, storage, and application conditions.
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Appearance | Colorless, clear liquid | [4] |
| Density | 0.847 g/cm³ | [2][3] |
| Boiling Point | 146-147 °C | [2][3] |
| Melting Point | < 0 °C | [2][3] |
| Flash Point | 26 °C | [2] |
| Vapor Pressure | 10.5 mmHg at 25 °C | [2] |
| Refractive Index | 1.4372 | [2] |
| Water Solubility | Insoluble, reacts slowly with moisture |[2][3] |
Reactivity and Mechanism of Action
The utility of Trivinylethoxysilane stems from its dual reactivity. The ethoxy group provides a pathway for bonding to inorganic surfaces, while the vinyl groups allow for integration into organic polymer matrices.
-
Hydrolysis: In the presence of water, the ethoxy group hydrolyzes to form a reactive silanol (Si-OH) group and ethanol. This reaction is often the first step in the coupling process.
-
Condensation: The newly formed silanol groups are highly reactive and can condense with hydroxyl groups on the surface of inorganic substrates (like glass, metal oxides, or silica) to form stable covalent Si-O-Substrate bonds. They can also self-condense to form siloxane (Si-O-Si) oligomers.
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Polymerization: The three vinyl groups can participate in free-radical polymerization or be grafted onto existing polymer chains, creating a durable covalent link between the inorganic substrate and the organic resin.
Figure 2: Hydrolysis and condensation pathway of Trivinylethoxysilane.
Potential Applications
While specific application data for CAS 70693-56-0 is limited, based on the well-documented uses of analogous vinylsilanes like vinyltrimethoxysilane, its primary roles are as a coupling agent and crosslinker.[4][5]
-
Coupling Agent: It can dramatically improve the adhesion between inorganic fillers (e.g., glass fibers, silica) and organic polymer matrices such as polyethylene, polypropylene, and acrylics.[4] This enhances the mechanical properties, such as tensile strength and impact resistance, of the final composite material.[5]
-
Adhesion Promoter: In coatings, adhesives, and sealants, it improves bonding to inorganic substrates like glass and metal, leading to enhanced durability and resistance to environmental factors.[4][5]
-
Crosslinking Agent: It is used in the preparation of moisture-curing polymers. The silane moiety can crosslink upon exposure to moisture, improving heat resistance and mechanical strength in applications like cable insulation and pipes.
-
Surface Modifier: It can be used to render surfaces hydrophobic (water-repellent).[5]
Figure 3: Role of Trivinylethoxysilane as a molecular bridge.
Experimental Protocols
Representative Synthesis of a Vinylalkoxysilane
Objective: To synthesize a vinylalkoxysilane by reacting trichlorovinylsilane with an alcohol (ethanol in this case).
Materials:
-
Trichlorovinylsilane
-
Anhydrous Ethanol
-
A weak base for neutralization (e.g., sodium methoxide)[6]
-
Reaction flask with a stirrer, thermometer, and reflux condenser
Procedure:
-
Setup: Assemble the reaction flask in a fume hood, equipped for heating, stirring, and reflux. Control the condenser temperature to manage the release of HCl gas byproduct.[6]
-
Reaction: Charge the reaction flask with trichlorovinylsilane.
-
Addition: Slowly add anhydrous ethanol to the stirred trichlorovinylsilane. The reaction is exothermic and will produce hydrogen chloride (HCl) gas, which must be safely vented or neutralized.
-
Heating: After the addition is complete, heat the mixture under reflux for several hours to drive the reaction to completion.[7]
-
Neutralization: Cool the reaction mixture. Add a neutralizing agent, such as sodium methoxide, to quench the remaining HCl.[6]
-
Purification: Remove the resulting salt by filtration. The crude product is then purified by fractional distillation under reduced pressure to isolate the Trivinylethoxysilane.[6]
Figure 4: General workflow for the synthesis of Trivinylethoxysilane.
Safety and Handling
Trivinylethoxysilane is a reactive and flammable chemical that requires careful handling.
Table 3: Hazard and Precautionary Information
| Category | Statement | Reference |
|---|---|---|
| Risk Phrases | R36/37/38: Irritating to eyes, respiratory system and skin. | [2] |
| Safety Phrases | S16: Keep away from sources of ignition. | [2] |
| S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [2] | |
| S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. | [2] | |
| Health Hazards | May cause immediate or delayed severe eye irritation. | [3] |
| May produce skin irritation or contact dermatitis. | [3] |
| | Inhalation may irritate the respiratory tract. |[3] |
Handling and Storage:
-
Ventilation: Use only in a well-ventilated area or with local exhaust ventilation.[3]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and protective clothing.[2] A NIOSH-approved respirator may be required if exposure limits are exceeded.[3]
-
Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[8] Keep the container tightly closed. The material is sensitive to moisture.[2]
-
Fire Fighting: Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[3]
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[3]
-
Skin: Flush with water, then wash with soap and water.[3]
-
Inhalation: Move the exposed individual to fresh air. Administer oxygen if needed and call a physician.[3]
-
Ingestion: If the person is conscious, give one full cup of water to dilute the material. Do not induce vomiting. Seek immediate medical attention.[3]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chembk.com [chembk.com]
- 3. gelest.com [gelest.com]
- 4. chinacouplingagents.com [chinacouplingagents.com]
- 5. Discover the Benefits of Vinyltrimethoxysilane: Properties and Uses in Modern Industry - Siwin [siwinsilicone.com]
- 6. CN103396434A - Synthesis method of vinyltrimethoxysilane oligomer - Google Patents [patents.google.com]
- 7. Vinyltrimethoxysilane synthesis - chemicalbook [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
